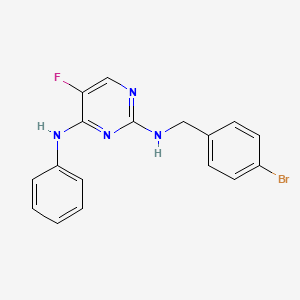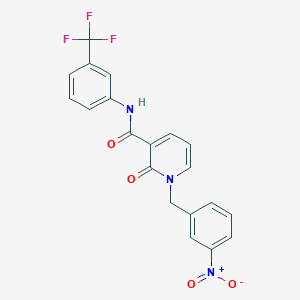![molecular formula C13H15N5O3 B2391096 1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-40-8](/img/structure/B2391096.png)
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as XAV-939, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. XAV-939 is a potent inhibitor of the Wnt signaling pathway, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
XAV-939 inhibits the Wnt signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of the protein Axin. Axin is a key regulator of the Wnt signaling pathway, and its degradation leads to the activation of the pathway. XAV-939 stabilizes Axin by inhibiting tankyrase, leading to the inhibition of the Wnt signaling pathway.
Biochemical and Physiological Effects:
XAV-939 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, XAV-939 inhibits cell proliferation and induces apoptosis by blocking the Wnt signaling pathway. In neurodegenerative diseases, XAV-939 protects neurons from degeneration and improves cognitive function by blocking the Wnt signaling pathway. In bone diseases, XAV-939 promotes bone formation and inhibits bone resorption by blocking the Wnt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of XAV-939 is its potency and specificity for the Wnt signaling pathway. XAV-939 has been shown to be a highly effective inhibitor of the pathway, making it a valuable tool for studying the role of the pathway in various cellular processes. However, one limitation of XAV-939 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of XAV-939. One direction is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another direction is the investigation of the role of the pathway in other diseases, such as diabetes and cardiovascular disease. Finally, the development of XAV-939 as a therapeutic agent for cancer, neurodegenerative diseases, and bone diseases is an important future direction.
Synthesemethoden
The synthesis of XAV-939 involves several steps, including the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-3-methylbutan-1-ol to produce 2,4-dichloro-5-nitro-3-(2-hydroxy-3-methylbutan-1-yl)pyrimidine. The resulting compound is then reacted with 2-bromoacetophenone to produce 2,4-dichloro-5-nitro-3-(2-oxopropyl)-6-(2-phenylacetophenone)pyrimidine. Finally, the compound is reduced using palladium on carbon to produce XAV-939.
Wissenschaftliche Forschungsanwendungen
XAV-939 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and bone diseases. In cancer research, XAV-939 has been shown to inhibit the proliferation of cancer cells and induce apoptosis by blocking the Wnt signaling pathway. XAV-939 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, XAV-939 has been shown to protect neurons from degeneration and improve cognitive function in animal models of Alzheimer's disease. In bone disease research, XAV-939 has been shown to promote bone formation and inhibit bone resorption, making it a potential treatment for osteoporosis.
Eigenschaften
IUPAC Name |
4,6,7-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-7-5-17-9-10(14-12(17)15(7)3)16(4)13(21)18(11(9)20)6-8(2)19/h5H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVXGGUCUVPHSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)

![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)
![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)

![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)

![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)
![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)